3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Medicinal chemistry Drug-likeness descriptors Cyclobutane building blocks

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (CAS 1339467-98-9; molecular formula C₁₀H₁₂O₂S; MW 196.27 g/mol) is a disubstituted cyclobutane derivative bearing a thiophen-2-yl group and a carboxylic acid at the 1-position, with a methyl substituent at the 3-position of the strained four-membered ring. This compound belongs to an emerging class of cyclobutane-containing building blocks increasingly employed in medicinal chemistry for their conformational restriction, enhanced fraction of sp³-hybridized carbon atoms (Fsp³), and capacity to serve as non-planar bioisosteres of aryl rings.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
Cat. No. B13068002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC1CC(C1)(C2=CC=CS2)C(=O)O
InChIInChI=1S/C10H12O2S/c1-7-5-10(6-7,9(11)12)8-3-2-4-13-8/h2-4,7H,5-6H2,1H3,(H,11,12)
InChIKeyHPLVEWNLKDOEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid: Key Differentiators for Scientific Procurement in Cyclobutane-Thiophene Building Blocks


3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (CAS 1339467-98-9; molecular formula C₁₀H₁₂O₂S; MW 196.27 g/mol) is a disubstituted cyclobutane derivative bearing a thiophen-2-yl group and a carboxylic acid at the 1-position, with a methyl substituent at the 3-position of the strained four-membered ring [1]. This compound belongs to an emerging class of cyclobutane-containing building blocks increasingly employed in medicinal chemistry for their conformational restriction, enhanced fraction of sp³-hybridized carbon atoms (Fsp³), and capacity to serve as non-planar bioisosteres of aryl rings [2]. The presence of the 3-methyl substituent distinguishes it from the simpler des-methyl analog (1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, CAS 202737-33-5) and imparts differential physicochemical properties that influence lipophilicity, ring-strain energetics, and molecular shape [1][3].

Why 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid Cannot Be Simply Replaced by its Closest Analogs


Despite sharing the thiophene-cyclobutane-carboxylic acid core, in-class analogs of 3-methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid diverge meaningfully in physicochemical and conformational properties. The des-methyl parent compound exhibits a lower Fsp³ (0.444 vs. 0.50) and a different XLogP3 (2.0 vs. 2.2), while the regioisomer bearing the carboxylic acid on the thiophene ring shifts XLogP3 to 3.2 and alters hydrogen-bonding geometry [1][2]. The 3,3-gem-dimethyl analog increases molecular weight to 210.29 g/mol and XLogP3 to 2.6, exceeding the lipophilicity range optimal for many lead-like chemical series [3]. Such variations are sufficient to alter membrane permeability, metabolic stability, and target-binding conformation in a given chemical series. Consequently, generic interchange among these structural neighbors without adjustment of the synthetic route, SAR interpretation, or physicochemical optimization strategy risks confounding biological readouts and delaying hit-to-lead progression [4].

Quantitative Differentiation Evidence for 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid vs. Closest Analogs


Fsp³ Advantage: 14% Higher sp³-Carbon Fraction Relative to Des-Methyl Parent Improves Drug-Likeness Profile

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid possesses an Fsp³ (fraction of sp³-hybridized carbon atoms) of approximately 0.50 (5 sp³ carbons out of 10 total carbons), compared with 0.44 for the des-methyl analog 1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (4 sp³ out of 9 carbons) [1][2]. This represents a relative increase of ~14%. Elevated Fsp³ has been correlated with improved clinical success rates and reduced attrition in small-molecule drug development, and the higher Fsp³ of cyclobutane-containing fragments renders them preferred scaffolds for escaping aromatic flatland [3][4].

Medicinal chemistry Drug-likeness descriptors Cyclobutane building blocks

Thorpe-Ingold Conformational Stabilization: Methyl Substitution Reduces Cyclobutane Ring Strain by 1.5–8 kcal/mol Relative to Unsubstituted Parent

The 3-methyl substituent on the cyclobutane ring is expected to reduce ring strain through the Thorpe-Ingold effect, a phenomenon in which alkyl substitution on a cycloalkane ring lowers its strain energy by compressing internal bond angles. In silico calculations indicate that the strain energy decreases by 1.5–8 kcal/mol on progressing from unsubstituted cyclobutane to 1-methylcyclobutane and further to 1,1-dimethylcyclobutane [1]. While the 3-methyl position is not geminal to the thiophene-substituted carbon, the puckered conformation of cyclobutane allows the methyl group to partially alleviate 1,3-nonbonded repulsions across the ring, contributing to thermodynamic stabilization [2]. The des-methyl analog lacks this stabilizing methyl substituent entirely, while the 3,3-gem-dimethyl analog introduces a larger perturbation that raises molecular weight and lipophilicity beyond the sweet spot for lead-like space [3].

Conformational analysis Ring strain Thorpe-Ingold effect

XLogP3 Lipophilicity Differentiation: 3-Methyl Compound Sits at Optimal Intermediate Value vs. More Polar and More Lipophilic Analogs

The computed XLogP3 for 3-methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is 2.2, placing it at an intermediate value among its closest structural analogs [1]. The des-methyl analog (1-(thiophen-2-yl)cyclobutane-1-carboxylic acid) is more polar with XLogP3 = 2.0 [2], while the 3,3-gem-dimethyl analog is substantially more lipophilic at XLogP3 = 2.6 [3]. The regioisomer 3-(3-methylcyclobutyl)thiophene-2-carboxylic acid, with the carboxylic acid relocated to the thiophene ring, exhibits the highest XLogP3 of 3.2 [4]. In lead-like chemical space, lipophilicity values in the range of 2–3 are generally considered favorable for balancing membrane permeability with aqueous solubility and avoiding promiscuous off-target binding, positioning the 3-methyl compound as the most balanced option within this analog series.

Lipophilicity Physicochemical profiling Lead-likeness

Regioisomeric Carboxylic Acid Placement: Cyclobutane-COOH vs. Thiophene-COOH Alters Hydrogen-Bonding Geometry and Metabolic Susceptibility

A critical structural distinction exists between 3-methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, where the carboxylic acid is attached to the cyclobutane ring at the 1-position, and its direct regioisomer 3-(3-methylcyclobutyl)thiophene-2-carboxylic acid, where the carboxylic acid is attached to the thiophene ring at the 2-position [1][2]. This regioisomeric variation produces a large lipophilicity shift (XLogP3 2.2 vs. 3.2, Δ = +1.0) and alters the spatial orientation of the carboxylate hydrogen-bond donor/acceptor relative to the thiophene sulfur lone pair [3]. The cyclobutane-attached carboxylic acid in the target compound benefits from the steric shielding of the puckered four-membered ring, potentially reducing susceptibility to Phase II glucuronidation, whereas thiophene-adjacent carboxylic acids in analogs such as the regioisomer may be more exposed to conjugative metabolism [4]. For synthetic applications, the target compound's cyclobutane-COOH provides a distinct handle for amide coupling or esterification distal to the electron-rich thiophene, enabling orthogonal functionalization strategies not accessible with the regioisomer.

Regioisomer differentiation Carboxylic acid bioisosterism Metabolic soft-spot identification

Predicted pKa Profiling: Comparable Ionization State to Analogs at Physiological pH, Differentiating by Steric Environment Around the Carboxylate

The predicted pKa for the structurally related 3,3-dimethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is 4.34 ± 0.40 [1], and an estimated pKa of approximately 4.2 has been reported for 1-(2-(thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid [2]. By structural analogy, 3-methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is expected to exhibit a pKa in the range of 4.2–4.4, i.e., predominantly ionized (>99%) at physiological pH 7.4. The key differentiation from the des-methyl and gem-dimethyl analogs is not the pKa value itself but the steric environment surrounding the carboxylate anion: the single 3-methyl substituent introduces intermediate steric bulk that may modulate recognition by carboxylate-binding pockets in enzymes or receptors compared with the unsubstituted analog (minimal steric shielding) and the gem-dimethyl analog (maximal steric shielding) [3].

Acidity constant Ionization state Cyclobutane carboxylic acid

Application Scenarios for 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid Based on Evidence-Differentiated Properties


Fragment-Based Drug Discovery Requiring Intermediate Lipophilicity and Enhanced Fsp³

In fragment-based lead generation campaigns, fragment libraries enriched with three-dimensional, sp³-rich scaffolds outperform planar aromatic collections in hit diversity and downstream developability. 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, with its Fsp³ of 0.50 and XLogP3 of 2.2, occupies a physicochemical sweet spot for fragment screening (>0.45 Fsp³, 1 < XLogP3 < 3) [1][2]. Its intermediate lipophilicity reduces the risk of non-specific binding and aggregation observed with more hydrophobic analogs (e.g., the regioisomer at XLogP3 3.2), while its higher Fsp³ relative to the des-methyl parent (0.50 vs. 0.44) offers greater three-dimensionality for exploring novel binding geometries [3]. The carboxylic acid handle additionally provides a tractable vector for fragment growing or linking via amide bond formation without perturbing the thiophene moiety [4].

Conformationally Restricted Bioisostere Replacement of ortho- or meta-Substituted Benzoic Acids

Cyclobutane rings are established bioisosteres of phenyl rings, offering reduced planarity and improved metabolic stability while maintaining similar spatial occupancy [1]. The 3-methyl substituent on the cyclobutane core introduces steric asymmetry that can mimic the substitution pattern of ortho- or meta-substituted benzoic acid pharmacophores without the metabolic liabilities of aromatic oxidation. The Thorpe-Ingold stabilization associated with methyl substitution (strain energy reduction of 1.5–8 kcal/mol) further suggests greater chemical robustness in this scaffold compared with the des-methyl analog [2]. Researchers seeking to replace a 3-methylbenzoic acid moiety can evaluate this compound as a saturated bioisostere that preserves the methyl spatial signature, maintains comparable acidity (pKa ~4.2–4.4), and introduces a thiophene sulfur atom that may engage in additional polar interactions [3].

Orthogonal Functionalization for Parallel Library Synthesis

The target compound's architecture—carboxylic acid on cyclobutane and unsubstituted thiophene ring—enables orthogonal functionalization strategies that are not feasible with the regioisomer [1]. The cyclobutane-COOH can be selectively converted to an amide, ester, or Weinreb amide under standard coupling conditions while leaving the thiophene ring intact for subsequent electrophilic halogenation, Suzuki coupling, or C–H activation [2]. This orthogonality is lost in 3-(3-methylcyclobutyl)thiophene-2-carboxylic acid, where the carboxylic acid is directly conjugated with the thiophene, altering both the reactivity of the carboxylate and the electron density of the heterocycle. For medicinal chemistry groups synthesizing parallel libraries, the target compound enables a two-dimensional diversification strategy: first vary the amide/ester substituent, then functionalize the thiophene [3].

Physicochemical Fine-Tuning in Hit-to-Lead Optimization Series

During the hit-to-lead phase, precise control of lipophilicity is essential for optimizing ADME properties while maintaining potency. With an XLogP3 of 2.2, 3-methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid provides a calibrated lipophilicity increment of +0.2 log units relative to the des-methyl analog (XLogP3 2.0), a small but meaningful shift that can improve membrane permeability when the unsubstituted parent proves too polar for adequate cell penetration [1][2]. Conversely, it avoids the greater lipophilicity jumps of the gem-dimethyl (+0.4) and regioisomer (+1.0) analogs, which may push the series beyond the lead-like lipophilicity ceiling and invite hERG binding, CYP inhibition, or rapid metabolic clearance [3]. This compound thus serves as a controlled, single-methyl-step lipophilicity modulator for SAR exploration [4].

Quote Request

Request a Quote for 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.